molecular formula C8H5F3S B15061614 4-(Trifluoromethyl)benzenemethanethione

4-(Trifluoromethyl)benzenemethanethione

Cat. No.: B15061614
M. Wt: 190.19 g/mol
InChI Key: LTOLKGNLPROAEY-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)benzenemethanethione is a thioketone derivative featuring a benzene ring substituted with a trifluoromethyl (-CF₃) group and a methanethione (-C=S) moiety. The trifluoromethyl group imparts electron-withdrawing effects, enhancing the compound’s stability and influencing its reactivity. The thioketone group (C=S) distinguishes it from conventional ketones (C=O), offering distinct physicochemical properties, such as reduced polarity and altered nucleophilicity.

Properties

Molecular Formula

C8H5F3S

Molecular Weight

190.19 g/mol

IUPAC Name

4-(trifluoromethyl)thiobenzaldehyde

InChI

InChI=1S/C8H5F3S/c9-8(10,11)7-3-1-6(5-12)2-4-7/h1-5H

InChI Key

LTOLKGNLPROAEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=S)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)benzenemethanethione typically involves the introduction of the trifluoromethyl group and the methanethione group onto a benzene ring. One common method is the reaction of 4-(trifluoromethyl)benzyl chloride with sodium hydrosulfide (NaHS) under basic conditions. The reaction proceeds as follows: [ \text{C}_6\text{H}_4(\text{CF}_3)\text{CH}_2\text{Cl} + \text{NaHS} \rightarrow \text{C}_6\text{H}_4(\text{CF}_3)\text{CH}_2\text{SNa} + \text{HCl} ] The intermediate sodium salt is then acidified to yield 4-(Trifluoromethyl)benzenemethanethione.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and solvents that enhance the reaction efficiency is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethyl)benzenemethanethione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the methanethione group to a methyl group.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: 4-(Trifluoromethyl)toluene.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Trifluoromethyl)benzenemethanethione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)benzenemethanethione involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.

    Pathways Involved: It may affect signaling pathways related to oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural and functional differences between 4-(Trifluoromethyl)benzenemethanethione and related benzene derivatives:

Compound Name Functional Group Key Properties/Applications Reference
4-(Trifluoromethyl)benzenemethanethione Thioketone (-C=S) High nucleophilicity; used in thioacetal formation, organocatalysis [2, 6]
4-(Trifluoromethyl)benzaldehyde Aldehyde (-CHO) Electrophilic at carbonyl carbon; precursor to alcohols, amines [2, 6]
4-(Trifluoromethyl)benzophenone Ketone (-C=O) Polar, participates in Friedel-Crafts reactions; UV-stabilizer in polymers [2]
4-(Trifluoromethyl)benzylamine Amine (-NH₂) Basic; forms salts with acids; intermediate in drug synthesis (e.g., antidepressants) [2, 5]
4-(Trifluoromethyl)benzoic acid Carboxylic acid (-COOH) Acidic; forms salts; used in metal-organic frameworks (MOFs) [2]
4-(Trifluoromethylthio)benzylamine Thioether (-S-CF₃) + Amine Combines nucleophilic sulfur with amine reactivity; potential in agrochemicals [5]

Key Observations :

  • Electronic Effects: The -CF₃ group stabilizes adjacent electron-deficient centers. In thioketones, this enhances the electrophilicity of the thiocarbonyl carbon compared to non-fluorinated analogs .
  • Reactivity : Thioketones (C=S) are less polar but more nucleophilic than ketones (C=O), enabling unique reaction pathways, such as cycloadditions with dienes .

Physicochemical Properties

  • Solubility : Thioketones exhibit lower solubility in polar solvents (e.g., water) compared to ketones or carboxylic acids due to reduced polarity. For example, 4-(Trifluoromethyl)benzenemethanethione is likely soluble in aprotic solvents like dichloromethane, whereas 4-(Trifluoromethyl)benzoic acid is water-soluble as a salt .
  • Thermal Stability : The -CF₃ group enhances thermal stability. Thioketones generally decompose at higher temperatures (~250–300°C) compared to aldehydes (~150–200°C) .

Biological Activity

4-(Trifluoromethyl)benzenemethanethione, a compound featuring a trifluoromethyl group, has garnered interest due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound 4-(Trifluoromethyl)benzenemethanethione can be represented as follows:

  • Molecular Formula : C9H6F3S
  • Molecular Weight : 218.21 g/mol

The trifluoromethyl group (-CF3) significantly influences the compound's electronic properties, enhancing its reactivity and interaction with biological targets.

Enzyme Inhibition

Research indicates that derivatives of 4-(trifluoromethyl)benzene exhibit notable enzyme inhibition properties. For instance, hydrazones derived from 4-(trifluoromethyl)benzohydrazide have been studied for their dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The IC50 values for these compounds ranged from 46.8 to 137.7 µM for AChE and 19.1 to 881.1 µM for BuChE, demonstrating significant inhibitory potential against these enzymes .

Antimicrobial Activity

4-(Trifluoromethyl)benzenemethanethione has also been evaluated for its antimicrobial properties. Bithiazole derivatives containing the trifluoromethyl group have shown broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as viruses . This suggests that compounds with the trifluoromethyl moiety may enhance the efficacy of antimicrobial agents.

Study on Hydrazone Derivatives

A study focused on hydrazone derivatives of 4-(trifluoromethyl)benzohydrazide revealed their potential as cholinesterase inhibitors. The most effective compound was found to inhibit AChE with mixed-type inhibition, indicating a promising avenue for developing treatments for neurodegenerative diseases .

Anticancer Activity

In another study, compounds derived from the trifluoromethyl group were evaluated for cytotoxicity against cancer cell lines such as MCF-7 (breast cancer). The results indicated moderate cytotoxic effects, highlighting the potential of these compounds in cancer therapy .

Data Table: Biological Activity Overview

Biological Activity Target IC50 Values (µM) Remarks
Acetylcholinesterase InhibitionAChE46.8 - 137.7Stronger inhibition observed in several derivatives
BuChE19.1 - 881.1Varied potency across different hydrazones
Antimicrobial ActivityGram-positive & Gram-negative bacteriaLow micromolar activityEffective against antibiotic-resistant strains
CytotoxicityMCF-7 Cell LineModeratePotential for anticancer applications

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